molecular formula C7H5BrClF4NO B13466788 4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride

4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride

Cat. No.: B13466788
M. Wt: 310.47 g/mol
InChI Key: KGLGRWMEOREBQN-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to the benzene ring, along with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the halogenation of a suitable aniline derivative, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and substitution reactions. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets. The presence of halogen and trifluoromethoxy groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethyl)aniline
  • 5-Bromo-2-(trifluoromethoxy)aniline

Uniqueness

4-Bromo-5-fluoro-2-(trifluoromethoxy)aniline hydrochloride is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the trifluoromethoxy group, can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C7H5BrClF4NO

Molecular Weight

310.47 g/mol

IUPAC Name

4-bromo-5-fluoro-2-(trifluoromethoxy)aniline;hydrochloride

InChI

InChI=1S/C7H4BrF4NO.ClH/c8-3-1-6(14-7(10,11)12)5(13)2-4(3)9;/h1-2H,13H2;1H

InChI Key

KGLGRWMEOREBQN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)OC(F)(F)F)N.Cl

Origin of Product

United States

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